1,1-Dibromotetrafluoroethane
Overview
Description
1,1-Dibromotetrafluoroethane is a haloalkane with the chemical formula C₂Br₂F₄. It is also known under the codenames R-114B2 and Halon 2402. This compound is a colorless liquid with a boiling point of 47.2°C. It is occasionally used in fire suppression systems due to its high volatility and ability to pass through soil to air .
Preparation Methods
1,1-Dibromotetrafluoroethane can be synthesized through the bromination of tetrafluoroethylene. The reaction involves the addition of bromine (Br₂) to tetrafluoroethylene (C₂F₄) under controlled conditions. This process results in the formation of this compound . Industrial production methods often involve recycling tetrafluoroethylene from tail gases in the production of tetrafluoroethylene .
Chemical Reactions Analysis
1,1-Dibromotetrafluoroethane is chemically inert in many situations but can react violently with strong reducing agents such as very active metals. It can also react with strong oxidizing agents or weaker oxidizing agents under extreme temperatures . Common reactions include:
Substitution Reactions: Involving the replacement of bromine atoms with other halogens or functional groups.
Decomposition Reactions: Under extreme conditions, it can decompose to form tetrafluoroethylene and bromine.
Scientific Research Applications
Despite its environmental concerns, 1,1-Dibromotetrafluoroethane has several potential research applications:
Study of Inert Fluorinated Building Blocks: Its unique combination of a fully fluorinated carbon chain and two bromine atoms makes it a valuable building block for novel fluorinated materials.
Investigation of Flame Retardancy: Halogenated compounds like this compound can exhibit flame retardant properties.
Understanding Reaction Mechanisms of Halogenated Compounds: It serves as a model compound for studying the reactivity of halogenated organic molecules.
Mechanism of Action
1,1-Dibromotetrafluoroethane is chemically inert in many situations but can react violently with strong reducing agents and oxidizing agents under extreme conditions . Its mechanism of action in fire suppression involves the release of bromine atoms, which interfere with the chemical reactions occurring in a fire, thereby inhibiting combustion .
Comparison with Similar Compounds
1,1-Dibromotetrafluoroethane is similar to other halogenated compounds such as:
1,2-Dibromotetrafluoroethane (Halon 2402): Also used in fire suppression systems.
Tetrafluoroethylene: A precursor in the synthesis of this compound.
Other Halogenated Alkanes: Compounds like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) share similar properties and applications.
This compound stands out due to its specific combination of bromine and fluorine atoms, which impart unique chemical properties and reactivity.
Properties
IUPAC Name |
1,1-dibromo-1,2,2,2-tetrafluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F4/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGADZLAECENGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F4 | |
Record name | DIBROMOTETRAFLUOROETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865366 | |
Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |
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Molecular Weight |
259.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibromotetrafluoroethane is a liquid. (NTP, 1992) | |
Record name | DIBROMOTETRAFLUOROETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
117.1 °F at 760 mmHg (NTP, 1992) | |
Record name | DIBROMOTETRAFLUOROETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/16320 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
2.18 at 70 °F (NTP, 1992) - Denser than water; will sink | |
Record name | DIBROMOTETRAFLUOROETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
124-73-2(1,2-isomer); 25497-30-7(1,1-isomer), 27336-23-8, 25497-30-7 | |
Record name | DIBROMOTETRAFLUOROETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |
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Record name | 1,1-Dibromotetrafluoroethane | |
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Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |
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Record name | 1,1-dibromo-1,2,2,2-tetrafluoroethane | |
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Record name | Dibromotetrafluoroethane | |
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Record name | 1,1-DIBROMOTETRAFLUOROETHANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1-Dibromotetrafluoroethane react with simple alkenes?
A1: The research demonstrates that this compound undergoes addition reactions with ethylene, propene, and 2-methylpropene in the presence of di-t-butyl peroxide as an initiator []. This means the double bond in the alkene breaks, and a new carbon-carbon bond forms, incorporating the this compound molecule into the final product.
Q2: What happens to the addition products formed in these reactions?
A2: The research further describes the dehydrohalogenation of the addition products []. This process involves the elimination of a hydrogen and a bromine atom from the molecule, leading to the formation of new compounds with double bonds. The structures of these dehydrohalogenated products were determined using spectroscopic methods.
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